N-cyclohexyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methylbutyl)-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O2S/c1-19(2)15-16-33-27(36)24-14-13-22(26(35)30-23-7-5-4-6-8-23)17-25(24)34-28(33)31-32-29(34)37-18-21-11-9-20(3)10-12-21/h9-12,19,22-25,28,31H,4-8,13-18H2,1-3H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDGSWHIVJQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C_{20}H_{26}N_{4}O_{2}S
- Molecular Weight : 398.51 g/mol
The structure features a triazoloquinazoline core, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Key findings include:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii .
- Anticancer Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in various cancer types, although specific pathways remain to be elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | MIC: 31.25 - 62.5 µg/mL | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Study: Antimicrobial Efficacy
A study conducted by Narayana et al. (2016) evaluated the antimicrobial activity of various triazoloquinazoline derivatives, including our compound of interest. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The study emphasized the potential for developing new antibiotics based on this scaffold due to rising antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positional Isomerism
A closely related analog, N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, differs only in the position of the methyl group on the benzylsulfanyl substituent (3-methylphenyl vs. 4-methylphenyl).
- Receptor Binding : Para-substituents may enhance steric complementarity in hydrophobic binding pockets compared to meta-substituents.
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Comparison with 1,3-Oxazole Derivatives ()
While structurally distinct, 1,3-oxazole derivatives from share synthetic methodologies and substituent motifs that provide indirect insights:
Functional Group Contrasts :
Table 2: Cross-Class Comparison of Heterocyclic Compounds
Research Implications and Limitations
- Structural Insights : The target compound’s para-methylbenzylsulfanyl group may optimize interactions in hydrophobic environments compared to its meta-substituted analog, though experimental validation is needed .
- Synthetic Chemistry : Lessons from 1,3-oxazole synthesis (e.g., acyl chloride intermediates) could streamline triazoloquinazoline derivatization .
- Data Gaps: No direct pharmacological or pharmacokinetic data are available for the target compound in the provided evidence, necessitating further studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the triazolo[4,3-a]quinazoline core?
- Methodology : The triazoloquinazoline scaffold is typically synthesized via cyclization reactions. A validated approach involves:
Cyclohexylamine-thiocyanate condensation to form a thiourea intermediate.
Cyclization under acidic conditions (e.g., HCl/EtOH) to generate the triazole ring.
Sulfanyl group introduction via nucleophilic substitution using [(4-methylphenyl)methyl] mercaptan.
- Key Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | HCl/EtOH, reflux, 6–8 h | 65–70% | |
| Sulfanylation | K₂CO₃, DMF, 80°C, 12 h | 55–60% |
- Note : Optimize solvent polarity (DMF vs. THF) to minimize by-products during substitution .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Analytical Workflow :
- HPLC-PDA : Use a C18 column (e.g., Chromolith®) with gradient elution (acetonitrile/0.1% TFA) to confirm purity >95% .
- 1H/13C NMR : Key signals include:
- Triazole protons : δ 8.2–8.5 ppm (1H, singlet).
- Cyclohexyl group : δ 1.2–1.8 ppm (multiplet).
- HRMS : Exact mass calculated for C₃₀H₃₄N₆O₂S: 566.2465 (M+H⁺) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?
- Case Study : Conflicting antimicrobial activity (e.g., E. coli MIC: 2 µg/mL vs. 32 µg/mL in analogs) may arise from:
- Steric effects : Bulky substituents (e.g., 3-methylbutyl) reducing membrane penetration .
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) enhancing target binding .
- Resolution Framework :
QSAR Modeling : Correlate logP and Hammett constants (σ) with bioactivity.
Crystallography : Resolve ligand-target complexes (e.g., Pfmrk kinase) to identify binding motifs .
Q. How can structure-activity relationships (SAR) guide the optimization of pharmacokinetic properties?
- SAR Insights :
- Lipophilicity : The 3-methylbutyl side chain increases logP (experimental: 3.8), improving blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : Replace the sulfanyl group with a sulfoxide to reduce CYP3A4-mediated oxidation .
- Design Table :
| Modification | Impact on PK | Source |
|---|---|---|
| N-cyclohexyl → N-cyclopentyl | ↑ Metabolic stability (t₁/₂ +40%) | |
| Sulfanyl → Sulfone | ↓ LogP (3.8 → 2.1), ↑ solubility |
Methodological Challenges
Q. What experimental controls are critical when analyzing redox-sensitive functional groups (e.g., sulfanyl)?
- Best Practices :
- Oxygen-free environment : Use Schlenk lines or gloveboxes during synthesis to prevent sulfoxide formation .
- Stability assays : Monitor compound integrity in PBS (pH 7.4, 37°C) over 72 h via LC-MS .
Q. How to troubleshoot low yields in the final coupling step (e.g., carboxamide formation)?
- Root Causes :
- Steric hindrance : Bulky substituents (3-methylbutyl) impede coupling reagents (e.g., HATU).
- Side reactions : Competing acylation at the triazole nitrogen.
- Solutions :
- Reagent switch : Use DIC/Oxyma Pure instead of HATU for sterically hindered substrates .
- Temperature control : Perform reactions at 0–4°C to suppress undesired pathways .
Data Interpretation
Q. How to reconcile discrepancies between computational docking predictions and empirical binding assays?
- Example : Docking suggests strong binding to Pfmrk kinase (ΔG = -9.2 kcal/mol), but ITC shows weak affinity (Kd = 1.2 µM).
- Resolution Steps :
Solvent effects : Include explicit water molecules in MD simulations.
Protein flexibility : Use ensemble docking with multiple receptor conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
